

Preliminary Efficacy of OICR-8268: A Technical Overview

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Compound of Interest

Compound Name: OICR-8268

Cat. No.: B11935679

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary studies on **OICR-8268**, a novel small molecule ligand targeting DCAF1 (DDB1 and CUL4 associated factor 1). The content herein is based on the initial discovery and characterization of this compound, focusing on its biochemical and cellular target engagement. This document is intended to serve as a foundational resource for researchers interested in the therapeutic potential of DCAF1 modulation and the application of **OICR-8268** as a chemical probe.

Core Findings: Quantitative Data Summary

The initial characterization of **OICR-8268** has focused on its direct interaction with the DCAF1 protein. The following tables summarize the key quantitative metrics from biophysical and cellular assays, providing a clear comparison of its binding affinity and target engagement.

Biophysical Binding Affinity of OICR-8268 to DCAF1 WDR Domain

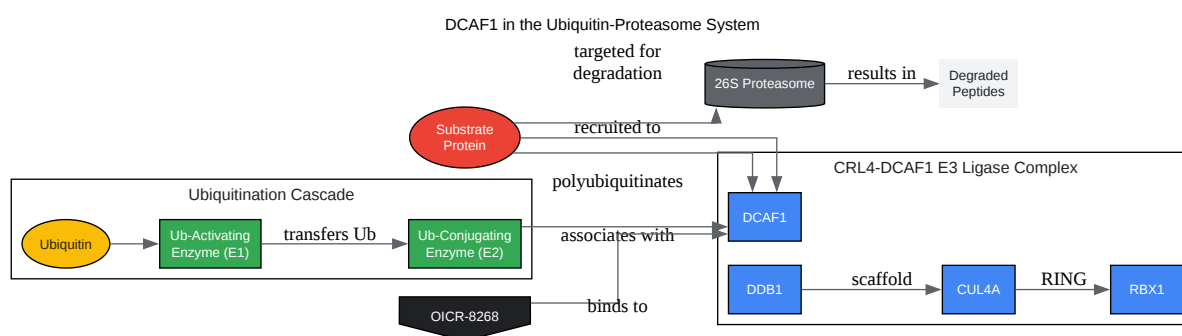
Assay	Dissociation Constant (K _D)
Surface Plasmon Resonance (SPR)	38 ± 1.5 nM[1][2]
Isothermal Titration Calorimetry (ITC)	216 ± 76 nM[2]

Cellular Target Engagement of OICR-8268

Assay	Effective Concentration (EC 50)
Cellular Thermal Shift Assay (CETSA)	10 μ M ^{[1][3][4]}

Signaling Pathway and Mechanism of Action

OICR-8268 is a high-affinity ligand for DCAF1, which functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex, CRL4DCAF1. This complex is a key component of the ubiquitin-proteasome system, which is responsible for the targeted degradation of cellular proteins. By binding to DCAF1, **OICR-8268** has the potential to modulate the ubiquitination and subsequent degradation of DCAF1 target proteins. This mechanism is of significant interest for the development of Proteolysis Targeting Chimeras (PROTACs), where **OICR-8268** could serve as the E3 ligase-recruiting moiety.



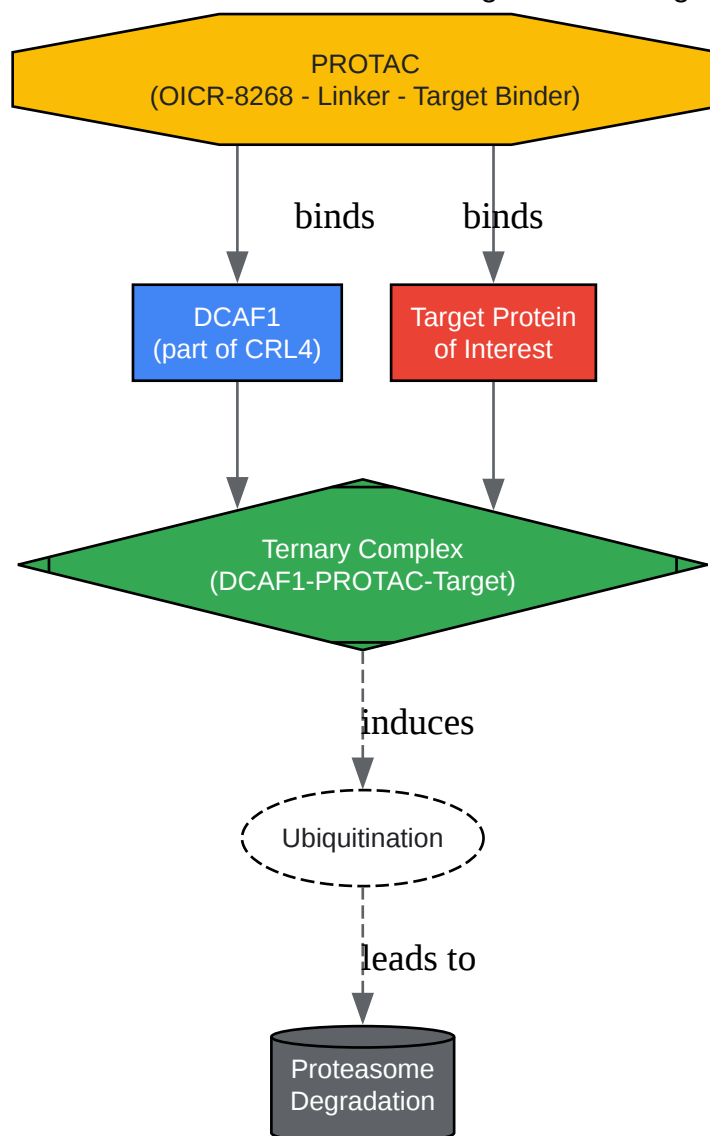
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DCAF1's role in the ubiquitin-proteasome pathway.

The primary utility of **OICR-8268**, as highlighted in the initial research, is as a tool for the development of DCAF1-based PROTACs. A PROTAC is a heterobifunctional molecule that

brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.

General PROTAC Mechanism using a DCAF1 Ligand



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PROTAC mechanism utilizing a DCAF1 ligand like **OICR-8268**.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these preliminary findings. The following sections outline the protocols used in the initial characterization of **OICR-8268**.

Surface Plasmon Resonance (SPR)

SPR assays were performed to measure the binding kinetics and affinity of **OICR-8268** to the DCAF1 WDR domain.

- Instrumentation: Biacore T200 instrument.
- Immobilization: The DCAF1 protein was immobilized on a CM5 sensor chip.
- Analyte: **OICR-8268** was used as the analyte, injected at various concentrations.
- Buffer: The running buffer consisted of PBS, pH 7.4, with 0.005% Tween 20 and 1% DMSO.
- Data Analysis: The resulting sensorgrams were fit to a 1:1 binding model to determine the association rate (k_a), dissociation rate (k_d), and the dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC)

ITC was used as an orthogonal method to confirm the binding affinity and determine the thermodynamic parameters of the interaction.

- Instrumentation: MicroCal PEAQ-ITC.
- Sample Preparation: DCAF1 protein was placed in the sample cell, and **OICR-8268** was loaded into the injection syringe.
- Titration: A series of injections of **OICR-8268** into the DCAF1 solution were performed.
- Data Analysis: The heat changes upon each injection were measured and integrated to generate a binding isotherm. This isotherm was then fit to a single-site binding model to determine the K_D , stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Cellular Thermal Shift Assay (CETSA)

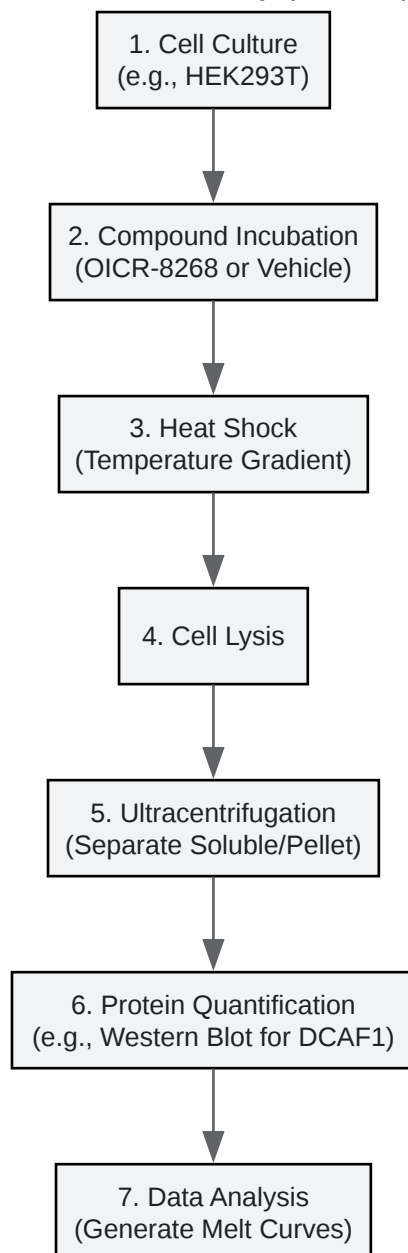
CETSA was employed to confirm the engagement of **OICR-8268** with DCAF1 in a cellular context.

- Cell Line: A suitable human cell line endogenously expressing DCAF1 was used.

- **Compound Treatment:** Cells were incubated with various concentrations of **OICR-8268** or a vehicle control.
- **Thermal Challenge:** The treated cells were heated to a range of temperatures to induce protein denaturation and aggregation.
- **Lysis and Fractionation:** After heating, cells were lysed, and the soluble fraction was separated from the aggregated protein by centrifugation.
- **Protein Detection:** The amount of soluble DCAF1 remaining in the supernatant at each temperature was quantified by Western blotting or other protein detection methods.
- **Data Analysis:** The melting curves of DCAF1 in the presence of different concentrations of **OICR-8268** were plotted. A shift in the melting temperature indicates ligand binding and stabilization of the protein. The EC50 was determined from the concentration-response curve at a specific temperature.

The following diagram illustrates the general workflow for a Cellular Thermal Shift Assay.

Cellular Thermal Shift Assay (CETSA) Workflow



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